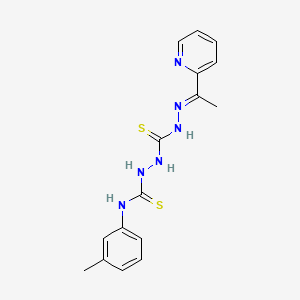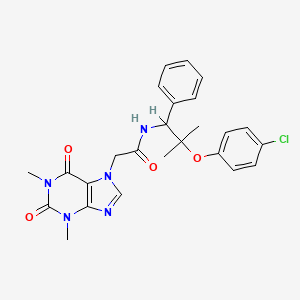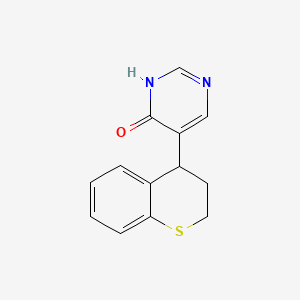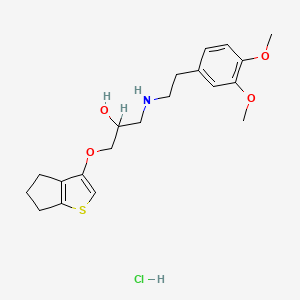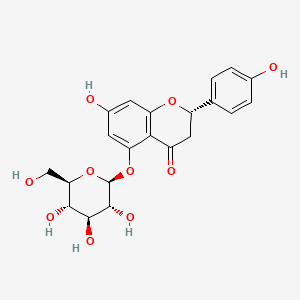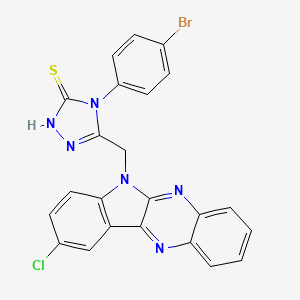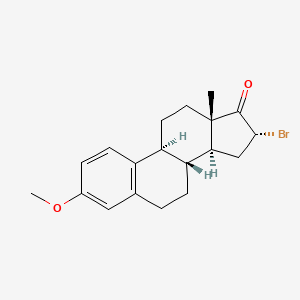
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromine atom at the 16th position and a methoxy group at the 3rd position on the steroid backbone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Bromination: Introduction of the bromine atom at the 16th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of the methoxy group at the 3rd position using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Oxidation: Conversion of the hydroxyl group at the 17th position to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid backbone.
Reduction: Reduction of the ketone group at the 17th position to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is utilized in several scientific research areas:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Employed in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- involves binding to estrogen receptors (ERs) in target cells. This binding triggers a cascade of molecular events, including the activation or repression of specific genes. The compound’s unique structure allows it to interact with ERs differently compared to natural estrogens, potentially leading to distinct biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The natural estrogen hormone.
Estrone: Another naturally occurring estrogen.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: A prodrug of ethinylestradiol.
Uniqueness
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is unique due to the presence of the bromine atom and methoxy group, which confer distinct chemical and biological properties. These modifications can alter the compound’s binding affinity to estrogen receptors and its metabolic stability, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
10324-68-2 |
|---|---|
Fórmula molecular |
C19H23BrO2 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R)-16-bromo-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H23BrO2/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-17H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,19+/m1/s1 |
Clave InChI |
CSELWEPNDJXTQB-ILYVXUQDSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



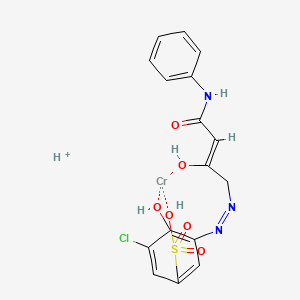

![2-(3-oxo-4,5,9,11-tetrazatetracyclo[7.3.1.17,11.01,6]tetradec-5-en-7-yl)acetohydrazide](/img/structure/B12711976.png)
